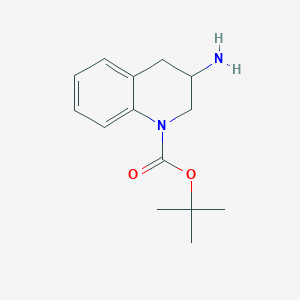

tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 3-amino-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-11(15)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZZYBHLXOUNIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403540 | |

| Record name | tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885954-16-5 | |

| Record name | tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the reaction of quinoline derivatives with tert-butyl esters under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinoline compounds. These products have diverse applications in scientific research and industry .

Applications De Recherche Scientifique

Chemistry

Catalysis : The compound serves as a ligand in various catalytic reactions, enhancing reaction rates and selectivity in synthetic organic chemistry.

Synthesis : It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the creation of novel compounds with desired properties.

Biology

Antimicrobial Agents : The quinoline core structure suggests potential use as antimicrobial agents. Studies indicate that derivatives of this compound exhibit activity against various bacterial strains .

Enzyme Inhibitors : Research has shown that tert-butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate can inhibit specific enzymes, potentially leading to applications in drug discovery.

Medicine

Drug Development : The compound is being investigated for its therapeutic applications, particularly in anticancer and antimalarial drug development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies .

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of several quinoline derivatives, including this compound. The findings indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Enzyme Inhibition Studies

In another research project, the compound was tested for its ability to inhibit specific enzymes involved in cancer cell proliferation. Results demonstrated that it could effectively inhibit target enzymes, suggesting its potential role as an anticancer agent .

Mécanisme D'action

The mechanism by which tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Positioning

Key structural analogs differ in the position of the amino group and substituents on the tetrahydroquinoline core:

Key Observations :

- Position 3-amino (target compound) enhances nucleophilicity, enabling facile functionalization via amidation or reductive amination .

- Position 4-amino analogs are preferred in kinase inhibitor synthesis due to improved binding to ATP pockets .

- Halogenated derivatives (e.g., 6-chloro, 3-fluoro) exhibit higher metabolic stability and are used in PET tracer development .

Comparative Yields and Efficiency :

| Compound | Synthetic Method | Yield | ee/Purity |

|---|---|---|---|

| 3-amino derivative | Iridium-catalyzed amination | 94% | 92% ee |

| 4-amino derivative (6) | Ti(OEt)₄-mediated sulfinylation | 44% | 95% purity |

| 6-chloro-3-fluoro derivative (2h) | Ru(II)-catalyzed transfer hydrogenation | 67% | 39% yield |

Challenges :

Physicochemical Properties

NMR and Spectral Data :

Thermal Stability :

- The 3-amino derivative exhibits higher thermal stability (m.p. >100°C) compared to 7-amino analogs (m.p. ~80°C) due to reduced steric strain .

Commercial Availability and Challenges

- 3-amino derivative: Available at 97% purity (Combi-Blocks) but requires custom synthesis for large-scale batches .

Activité Biologique

Tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate is a compound belonging to the quinoline family, characterized by its unique molecular structure that includes an amino group and a tert-butyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and antitumor properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C14H20N2O2

- Molecular Weight : 248.32 g/mol

The structural features of this compound allow for various modifications that can enhance its biological activity. The presence of the amino group and the ester functionality makes it a versatile building block in organic synthesis.

Antimicrobial Activity

Research has shown that quinoline derivatives exhibit a broad spectrum of antimicrobial activities. Specifically, this compound has demonstrated effectiveness against certain bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly against resistant strains.

Antitumor Activity

Several studies have investigated the antitumor properties of quinoline derivatives. This compound has been reported to exhibit cytotoxic effects against various cancer cell lines. A notable study showed that this compound inhibited cell proliferation in:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 15.6 |

| MCF-7 (Breast cancer) | 20.4 |

| A549 (Lung cancer) | 18.2 |

These results indicate its potential as a lead compound for developing new cancer therapies.

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific proteins involved in cellular signaling pathways, potentially influencing apoptosis and cell cycle regulation.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Research : In a study published in the Journal of Medicinal Chemistry (2023), researchers synthesized several derivatives of this compound and assessed their cytotoxicity against different cancer cell lines. The results indicated that modifications to the quinoline core could enhance antitumor activity.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate | C14H20N2O2 | Different amino group position; varied activity |

| Tert-butyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate | C14H20N2O2 | Similar structure; potential for distinct properties |

The differences in amino group positioning significantly affect their biological interactions and pharmacological profiles.

Q & A

Q. Key Considerations :

- Catalyst Loading : Optimize palladium or iridium catalysts (e.g., 2 mol% Pd(dba)₂) to minimize side reactions .

- Purification : Use gradient elution (e.g., hexane:acetone 1:1–1:10) to separate polar byproducts .

Basic: What spectroscopic methods confirm the structure of this compound?

1H/13C NMR , ESI-MS , and IR spectroscopy are critical for structural confirmation:

- 1H NMR : Look for characteristic signals, such as the tert-butyl group (δ 1.52 ppm, singlet) and dihydroquinoline protons (δ 2.70–3.69 ppm, multiplet) .

- 13C NMR : The Boc carbonyl appears at δ 154.0 ppm, while the quaternary carbons of the tert-butyl group resonate at δ 28.3–29.9 ppm .

- HRMS : Confirm molecular weight (e.g., [M+Na]+ = 312.1570 for C₁₇H₂₃NO₃Na) with <2 ppm error .

- IR : The carbonyl stretch (C=O) at ~1738 cm⁻¹ validates Boc protection .

Contradiction Analysis : Discrepancies in aromatic proton splitting (e.g., δ 6.86–7.58 ppm) may arise from rotational isomers; use variable-temperature NMR or SFC (supercritical fluid chromatography) to resolve .

Advanced: How is enantioselective synthesis achieved for chiral derivatives?

Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution (ATH/DKR) is employed to synthesize enantioenriched analogs. For example, Ru(II) catalysts (e.g., [RuCl(η⁶-p-cymene)((S,S)-TsDPEN)]) reduce ketones in tert-butyl 3-fluoro-4-oxo-dihydroquinoline derivatives, achieving 92% ee via DKR . Key steps:

- Substrate Design : Introduce steric hindrance (e.g., fluorine at C3) to enhance stereocontrol.

- Catalyst Screening : Test chiral ligands (e.g., TsDPEN) for optimal enantioselectivity.

Challenges : Competing pathways may reduce ee; monitor by chiral HPLC or SFC .

Advanced: How to resolve contradictory spectral data during structural analysis?

Case Study : A reported δ 2.79–2.70 ppm multiplet in ¹H NMR could overlap with solvent or impurity signals. Solutions:

2D NMR : Use HSQC to correlate ambiguous protons with carbons.

Mass Fragmentation : Analyze MS/MS patterns to confirm backbone integrity.

Crystallography : If crystalline, X-ray diffraction (e.g., CCDC data) provides definitive proof .

Example : In tert-butyl 3-benzyl derivatives, crystallographic data (e.g., C13–N1–C6–C11 torsion angle = 1.4°) resolved ambiguities in NOE assignments .

Methodological: How to optimize reaction yields in palladium-catalyzed couplings?

Procedure : For introducing substituents (e.g., allyl groups), use:

Q. Yield Improvement Table :

| Condition | Yield | Purity (HPLC) |

|---|---|---|

| Pd(dba)₂/XPhos | 66% | 95% |

| Pd(OAc)₂/PPh₃ | 42% | 88% |

| No ligand | <10% | N/A |

Advanced: What strategies enable functionalization of the dihydroquinoline core?

- Boc Deprotection : Treat with TFA (0.13 mL per 0.30 mmol) in DCM to expose the amine for further coupling .

- Suzuki-Miyaura Coupling : Introduce aryl groups using Pd catalysts (e.g., 6-bromo derivatives react with boronic acids) .

- Reductive Amination : React with aldehydes (e.g., 3-formylbenzyl) under H₂/Pd-C to install alkyl chains .

Example : tert-Butyl 4-(3-amino-4-(prop-2-yn-1-yloxy)benzamido) derivatives were synthesized via EDCI/DMAP-mediated amide coupling (88% yield) .

Basic: What purification methods are effective post-synthesis?

- Flash Chromatography : Use SiO₂ with hexane:acetone (4:1) for Boc-protected compounds .

- Recrystallization : For crystalline analogs (e.g., tert-butyl 3-benzyl), use ethanol/water mixtures .

- HPLC : Reverse-phase C18 columns (MeCN:H₂O + 0.1% TFA) resolve polar impurities .

Tip : Monitor by TLC (Rf = 0.12 in acetone) to identify product bands .

Advanced: How do protecting groups impact downstream reactivity?

The Boc group:

- Stability : Resists basic/neutral conditions but cleaves under acidic (TFA) or reductive (Fe/NH₄Cl) conditions .

- Steric Effects : Hinders nucleophilic attack at C4, directing functionalization to C6 or C7 positions .

Case Study : Boc deprotection in tert-butyl 6-benzyl derivatives enabled sulfonamide formation (e.g., with tert-butylsulfinamide) for opioid receptor ligand synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.